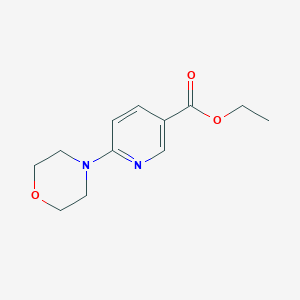

![molecular formula C14H10N2O B1283054 3-amino-1H-benzo[f]chromene-2-carbonitrile CAS No. 141987-72-6](/img/structure/B1283054.png)

3-amino-1H-benzo[f]chromene-2-carbonitrile

説明

3-Amino-1H-benzo[f]chromene-2-carbonitrile is a compound belonging to the chromene class, which is known for its biological significance and presence in various natural products. The interest in this compound stems from its potential applications in medicinal chemistry and material science due to its diverse chemical properties and biological activities .

Synthesis Analysis

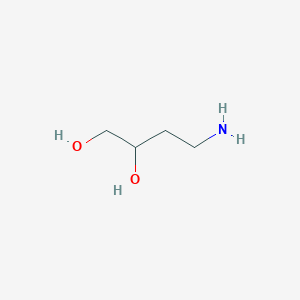

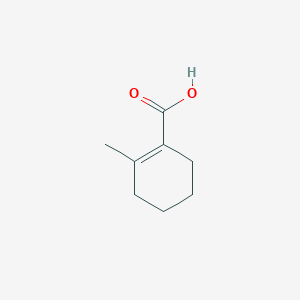

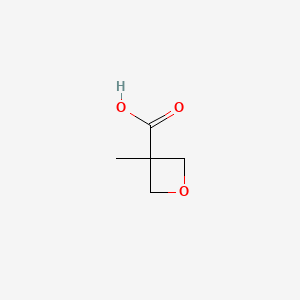

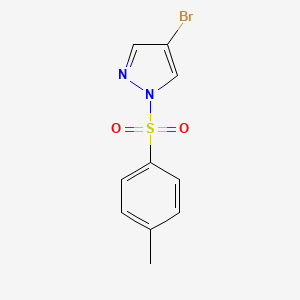

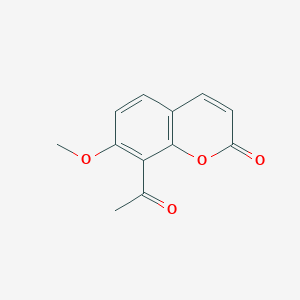

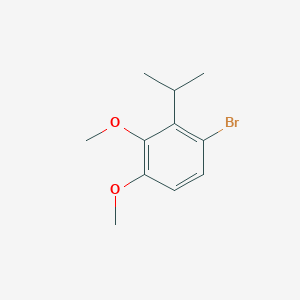

The synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles has been achieved through various methods. One approach involves a non-catalytic reaction starting from Mannich bases of the naphthalene series and malononitrile, with intermediate products such as 1-benzylidene(or methylidene)naphthalen-2(1H)-ones . Another method utilizes substituted cinnamonitriles and 7-methoxy-2-tetralone in the presence of triethylbenzylammonium chloride (TEBA) as a catalyst in aqueous media, highlighting the environmental friendliness of the process . Additionally, an efficient one-pot synthesis using p-dimethylaminopyridine (DMAP) as a heterogeneous catalyst under solvent-free conditions has been reported, offering advantages such as high yields and the absence of hazardous solvents .

Molecular Structure Analysis

The molecular structure of various benzo[f]chromene derivatives has been elucidated using different spectroscopic techniques and confirmed by X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined to be monoclinic with specific hydrogen bonding and π-π interactions stabilizing the crystal structure . Similarly, the structure of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile was confirmed by IR and 1H NMR spectra and X-ray crystallography .

Chemical Reactions Analysis

The reactivity of benzo[f]chromene derivatives has been explored in various chemical reactions. For example, a benzo[h]chromene derivative was used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+ ions, demonstrating the compound's potential in sensor applications . The reaction of different halogen derivatives with the hydroxy-group of 2-amino-8-hydroxy-4-styryl-4H-benzo[h]chromene-3-carbonitrile led to the synthesis of novel substituted derivatives, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

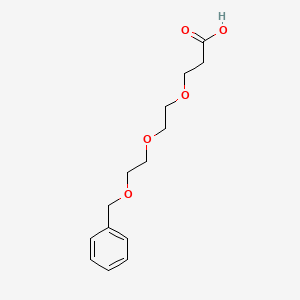

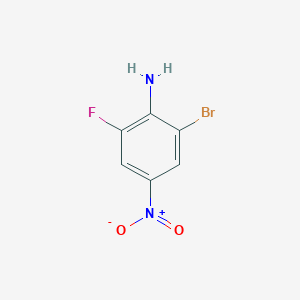

The physical and chemical properties of 3-amino-1H-benzo[f]chromene-2-carbonitriles are influenced by their molecular structure and substituents. The introduction of fluorine atoms into the chromene derivatives has been shown to significantly improve their biological activities, as demonstrated in the synthesis of fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles . The use of an acidic ionic liquid in the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives has also been reported, highlighting the method's efficiency and the ease of catalyst recyclability .

科学的研究の応用

1. Cytotoxic Activity and Molecular Docking

- Application Summary: The compound was synthesized and its cytotoxic activity was evaluated against three different human cancer cell lines: MDA-MB-231, A549, and MIA PaCa-2 .

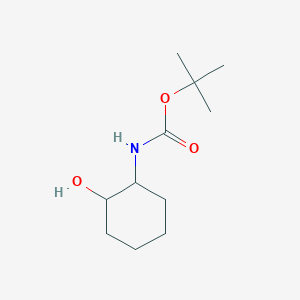

- Methods of Application: The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation . The cytotoxic activity was evaluated using the XTT cell viability assay .

- Results: The molecule revealed promising cytotoxic activities against the three cancer cell lines .

2. Antimicrobial Activity and Docking Studies

- Application Summary: The compound was synthesized and its antimicrobial activity was evaluated .

- Methods of Application: The compound was synthesized via the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . The antimicrobial activity was evaluated by measuring the inhibition zone (IZ), minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) .

- Results: The compound exhibited favorable antimicrobial activities that resembled the reference antimicrobial agents with an IZ range of 16–26 mm .

3. Inhibition of hAChE and Induction of Cell Cycle Arrest and Apoptosis

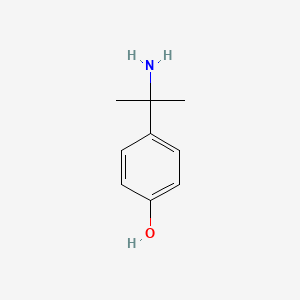

- Application Summary: Some derivatives of 3-amino-1H-benzo[f]chromene-2-carbonitrile exhibit c-Src kinase inhibitory and antiproliferative activities. They show a high potency for the inhibition of hAChE, while inducing cell cycle arrest and apoptosis in human cancer cells via dual inhibition of topoisomerase I and II .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results indicate that these derivatives can inhibit hAChE and induce cell cycle arrest and apoptosis in human cancer cells .

4. Synthesis of [1,2,4]triazolo[1,5-a]pyrimidines

- Application Summary: The interest toward the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is motivated by their varied biological effects, including herbicidal and fungicidal applications, as well as anticancer and antiviral activity .

- Methods of Application: Triazolopyrimidines are obtained, as a rule, by cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-biselectrophilic three-carbon reagents .

- Results: The results indicate that these compounds have varied biological effects, including herbicidal and fungicidal applications, as well as anticancer and antiviral activity .

5. Synthesis of β-enaminonitrile

- Application Summary: The compound is used in the synthesis of β-enaminonitrile via an intramolecular Pinner reaction with acetic acid in the presence of phosphoryl chloride (POCl3), followed by a Dimroth rearrangement .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results indicate that this compound can be used to synthesize β-enaminonitrile .

6. Crystal Structure Analysis

Safety And Hazards

特性

IUPAC Name |

3-amino-1H-benzo[f]chromene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-6H,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTWPNUXYAQGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(OC2=C1C3=CC=CC=C3C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565982 | |

| Record name | 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1H-benzo[f]chromene-2-carbonitrile | |

CAS RN |

141987-72-6 | |

| Record name | 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

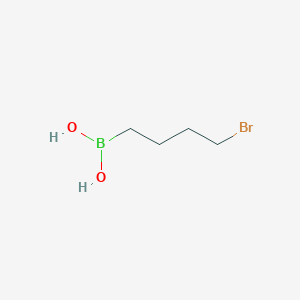

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)